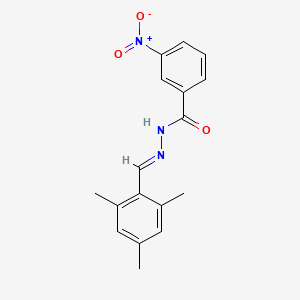![molecular formula C18H16ClN5O2 B5524728 1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a broader class of chemicals known for their potential in various applications, including medicinal chemistry. Its structural components suggest possible biological activity, warranting detailed synthesis and property analysis.
Synthesis Analysis
Synthesis of related compounds often involves complex reactions to introduce the desired functional groups and achieve the targeted molecular structure. For instance, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the versatility and complexity of such synthetic pathways (Hafez, El-Gazzar, & Al-Hussain, 2016).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Compounds exhibiting higher anticancer activity than reference drugs and demonstrating good to excellent antimicrobial activity have been identified, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Synthetic Pathways for Antitumor Agents: The synthesis and evaluation of pyrimidinyl pyrazole derivatives for their antitumor activities, emphasizing optimization processes to enhance their efficacy, have been reported. These compounds have shown significant cytotoxicity in vitro and potent antitumor activities in vivo without causing side effects related to a decrease in body temperature, indicating their therapeutic potential (Naito et al., 2002).
Synthetic Applications and Structural Analysis
- Building Blocks in Heterocyclic Synthesis: Research has demonstrated the use of enaminones as key intermediates for synthesizing substituted pyrazoles, showcasing diverse applications in creating compounds with antitumor and antimicrobial activities. This approach outlines a versatile methodology for constructing complex heterocyclic systems, offering insights into the development of new therapeutic agents (Riyadh, 2011).
- Antibacterial and Antitumor Properties: The synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been explored. Compounds displaying good activity against various cell lines highlight the potential for developing novel anticancer agents with specific molecular targets (Mallesha et al., 2012).
Novel Compounds with Potential Therapeutic Applications
- Development of Atypical Antipsychotic Agents: FAUC 213, a selective dopamine D4 receptor antagonist, has been studied for its antipsychotic properties in behavioral and neurochemical models of schizophrenia. The compound exhibited atypical antipsychotic characteristics without inducing catalepsy or increasing dopamine turnover in critical brain regions, suggesting a novel approach to treating psychosis with reduced side effects (Boeckler et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-12-10-23(14-5-2-4-13(19)8-14)16(25)11-22(12)18(26)15-9-21-24-7-3-6-20-17(15)24/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHJPTDHTPIWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3N=CC=CN3N=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)
